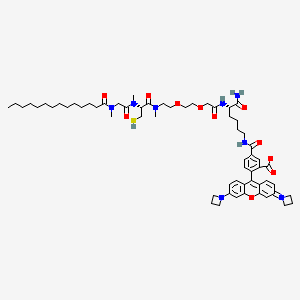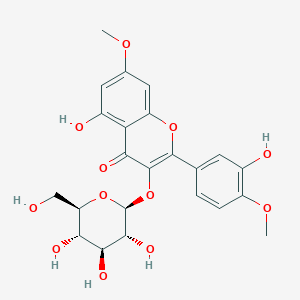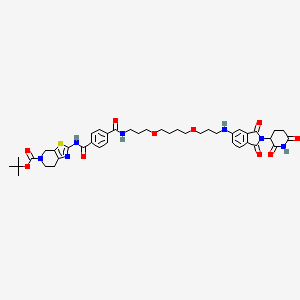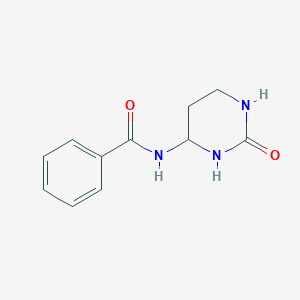
(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,8a,9,9,12a-octamethyl-10-oxo-2,3,4,5,6,6a,7,8,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,8a,9,9,12a-octamethyl-10-oxo-2,3,4,5,6,6a,7,8,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid is a complex organic molecule with a unique structure It belongs to the class of polycyclic compounds and is characterized by multiple chiral centers and a variety of functional groups, including hydroxyl, carboxylic acid, and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,8a,9,9,12a-octamethyl-10-oxo-2,3,4,5,6,6a,7,8,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid involves multiple steps, starting from simpler organic molecules. The key steps typically include cyclization reactions to form the polycyclic structure, followed by functional group modifications to introduce the hydroxyl, carboxylic acid, and ketone groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by reaction with alcohols or amines.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. Its multiple functional groups allow for interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored
Industry
In the industrial sector, the compound can be used in the development of new materials. Its polycyclic structure provides rigidity and stability, which can be advantageous in creating polymers or other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can participate in redox reactions, altering the redox state of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,8a,9,9,12a-octamethyl-10-oxo-2,3,4,5,6,6a,7,8,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid: This compound itself.
Similar Polycyclic Compounds: Compounds with similar polycyclic structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers. This unique structure allows for specific interactions with biological targets, making it distinct from other polycyclic compounds.
Properties
Molecular Formula |
C31H48O4 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,8a,9,9,12a-octamethyl-10-oxo-2,3,4,5,6,6a,7,8,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C31H48O4/c1-18-19(25(34)35)17-23(33)27(4)13-14-28(5)20(24(18)27)9-10-21-29(28,6)15-16-31(8)26(2,3)22(32)11-12-30(21,31)7/h9,18-19,21,23-24,33H,10-17H2,1-8H3,(H,34,35)/t18-,19+,21+,23-,24-,27-,28+,29+,30+,31-/m0/s1 |
InChI Key |
VCEZMRWURUVJIX-FAIJRARBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@H]4[C@]5(CCC(=O)C([C@@]5(CC[C@]4([C@@]3(CC2)C)C)C)(C)C)C)C)O)C(=O)O |
Canonical SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5(CCC4(C3(CC2)C)C)C)(C)C)C)C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12369143.png)

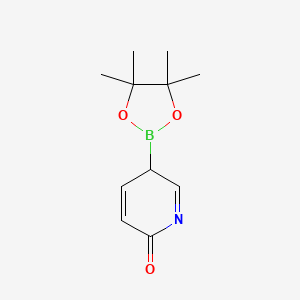
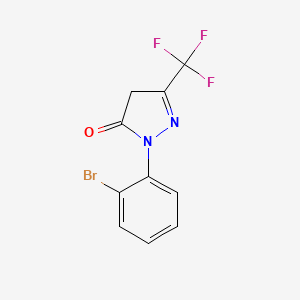
![(12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone](/img/structure/B12369163.png)

![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)
![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
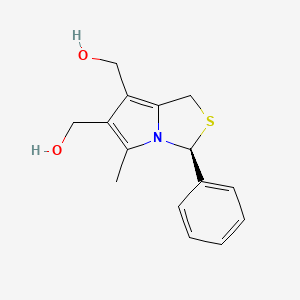
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)
